molecular formula C22H15N5OS B11037729 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone

Cat. No.: B11037729
M. Wt: 397.5 g/mol
InChI Key: JNHXXCGYLVVRGF-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[1,5-c]quinazoline core substituted at position 2 with a pyridin-3-yl group and at position 5 with a thioethanone moiety linked to a phenyl group.

Properties

Molecular Formula

C22H15N5OS

Molecular Weight

397.5 g/mol

IUPAC Name

1-phenyl-2-[(2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]ethanone

InChI

InChI=1S/C22H15N5OS/c28-19(15-7-2-1-3-8-15)14-29-22-24-18-11-5-4-10-17(18)21-25-20(26-27(21)22)16-9-6-12-23-13-16/h1-13H,14H2

InChI Key

JNHXXCGYLVVRGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone typically involves multiple steps. One common method includes the nucleophilic substitution reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . The reaction conditions often involve refluxing in ethanol or other suitable solvents at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would apply.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation and survival .

Comparison with Similar Compounds

MRS1220 (N-[9-chloro-2-(2-furanyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]benzeneacetamide)

  • Core Structure : Shares the [1,2,4]triazolo[1,5-c]quinazoline scaffold.
  • Substituents: Position 2: 2-Furanyl (vs. pyridin-3-yl in the target compound). Position 5: Benzeneacetamide (vs. phenyl-thioethanone).
  • Biological Activity: Potent A3 adenosine receptor (A3AR) antagonist with demonstrated efficacy in preventing oligodendrocyte damage in ischemic conditions .
  • Key Differences: The pyridin-3-yl group in the target compound may enhance binding affinity to receptors preferring nitrogen-rich aromatic systems. The thioethanone moiety could improve metabolic stability compared to the amide group in MRS1220.

Pyrazolo-Triazolo-Pyrimidine CDK2 Inhibitors (e.g., Compound 9)

  • Core Structure : Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine.
  • Substituents : Fluorophenyl and thioether groups.
  • Biological Activity : Inhibitors of cyclin-dependent kinase 2 (CDK2), critical in cell cycle regulation .
  • Both compounds utilize sulfur-containing linkages (thioether/thioethanone), which may modulate solubility and membrane permeability.

Triazolo[1,5-c]quinazoline Fluorophores (e.g., 5c–5f)

  • Core Structure : [1,2,4]Triazolo[1,5-c]quinazoline with biphenyl substituents.
  • Substituents: Bulky aromatic groups (e.g., carbazole, diphenylamino).
  • Application : Fluorescent materials with tunable photophysical properties .
  • Key Differences: The target compound’s pyridinyl and phenyl-thioethanone groups prioritize receptor binding over fluorescence. Substituent bulkiness in fluorophores contrasts with the target’s more compact structure, which is better suited for drug penetration.

Triazolo[4,3-c]pyrimidines (e.g., Compound 9 in )

  • Core Structure : [1,2,4]Triazolo[4,3-c]pyrimidine.
  • Substituents : p-Tolyl groups.
  • Physical Properties : Higher melting points and distinct NMR shifts compared to [1,5-c] isomers .
  • Key Differences :
    • The [1,5-c] fusion in the target compound may confer superior thermal stability and electronic properties for receptor binding.
    • Positional isomerism significantly impacts molecular geometry and intermolecular interactions.

Structural-Activity Relationship (SAR) Analysis

Feature Target Compound MRS1220 CDK2 Inhibitors Fluorophores
Core Heterocycle [1,5-c]Quinazoline [1,5-c]Quinazoline [1,5-c]Pyrimidine [1,5-c]Quinazoline
Position 2 Subst. Pyridin-3-yl 2-Furanyl N/A Biphenyl derivatives
Position 5 Subst. Phenyl-thioethanone Benzeneacetamide Thioether/fluorophenyl Carbazole/diphenylamino
Biological Target Potential adenosine receptor A3AR antagonist CDK2 inhibitor Fluorophores
Key Property Receptor affinity/stability Neuroprotection Cell cycle inhibition Photophysical tuning

Research Findings and Implications

Receptor Selectivity: The pyridin-3-yl group in the target compound may enhance selectivity for adenosine A1/A3 receptors over MRS1220’s furan-based A3AR specificity .

Metabolic Stability: The thioethanone group could reduce susceptibility to enzymatic degradation compared to amide-containing analogs like MRS1220 .

Isomer-Dependent Activity : The [1,5-c] isomer’s planar structure favors stacking interactions with receptor binding pockets, unlike [4,3-c] isomers .

Biological Activity

The compound 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone belongs to a class of bioactive molecules known for their diverse pharmacological activities. This article summarizes the biological activity of this compound, emphasizing its anticancer properties, mechanisms of action, and relevant research findings.

This compound features a complex structure that combines elements of triazole and quinazoline, which are known for their interactions with various biological targets. The presence of the thio group enhances the compound's ability to form hydrogen bonds, potentially increasing its binding affinity to target proteins and nucleic acids.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including those similar to 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone. These compounds have shown significant cytotoxicity against various cancer cell lines such as:

Cell Line IC50 (µM)
HepG2 (Liver Cancer)29.47
MCF-7 (Breast Cancer)39.41
HCT-116 (Colorectal)17.35
PC3 (Prostate Cancer)Moderate Activity

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency against specific cancer types .

Case Studies and Research Findings

  • Cytotoxicity Evaluation : In vitro studies demonstrated that derivatives of triazoloquinazolines exhibit cytotoxic effects against multiple cancer cell lines. For instance, compounds structurally related to 1-Phenyl-2-[(2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]ethanone showed IC50 values ranging from 2.44 to 9.43 µM against HepG2 and HCT-116 cell lines .
  • Mechanistic Insights : The mechanism of action appears to involve intercalation into DNA and inhibition of topoisomerase II activity. This dual action may lead to increased apoptosis in cancer cells by disrupting DNA replication and repair processes .
  • Comparative Studies : When compared to other quinazoline derivatives, those containing a triazole moiety demonstrated enhanced binding affinity to DNA and greater cytotoxicity towards cancer cells . The structural modifications in these compounds significantly influenced their biological activity.

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